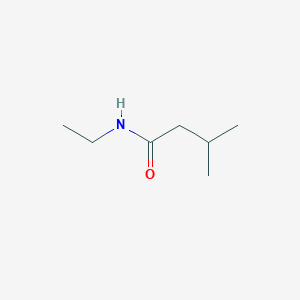

N-ethyl-3-methylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

100868-92-6 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.2 g/mol |

IUPAC Name |

N-ethyl-3-methylbutanamide |

InChI |

InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |

InChI Key |

BOQSOBHPGBKUJL-UHFFFAOYSA-N |

SMILES |

CCNC(=O)CC(C)C |

Canonical SMILES |

CCNC(=O)CC(C)C |

Synonyms |

ButanaMide, N-ethyl-3-Methyl- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-3-methylbutanamide

This technical guide provides a comprehensive overview of the basic properties of N-ethyl-3-methylbutanamide, tailored for researchers, scientists, and professionals in drug development. The document summarizes known physicochemical properties, outlines general experimental protocols for its synthesis and analysis, and includes visualizations for key procedures.

Chemical Identity and Physical Properties

This compound is a secondary amide with the chemical formula C₇H₁₅NO.[1] While specific experimental data for this compound is limited, a summary of its computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| CAS Number | 100868-92-6 | PubChem[1] |

| SMILES | CCNC(=O)CC(C)C | PubChem[1] |

| InChIKey | BOQSOBHPGBKUJL-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 129.115364102 Da | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Note: The majority of the properties listed are computed and have not been experimentally verified.

Experimental Protocols

A common and effective method for the synthesis of N-substituted amides is the reaction of an acyl chloride with a primary amine. In this case, 3-methylbutanoyl chloride would be reacted with ethylamine (B1201723).

General Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or diethyl ether. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

-

Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of 3-methylbutanoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by flash column chromatography or distillation.

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the isobutyl group (doublet, multiplet, and doublet), and the N-H proton (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon, and the unique carbons of the ethyl and isobutyl groups. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch (amide I band, around 1640 cm⁻¹), and N-H bend (amide II band, around 1550 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (129.20 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond. |

| Gas Chromatography (GC) | A single peak under appropriate conditions, indicating the purity of the compound. The retention time can be used for identification. |

References

"N-ethyl-3-methylbutanamide" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-methylbutanamide is a secondary amide with the chemical formula C₇H₁₅NO. This document provides a concise technical overview of its chemical identity, structural details, and physicochemical properties. Due to the limited availability of published experimental data for this specific compound, a generalized, representative protocol for its synthesis via the amidation of 3-methylbutanoic acid is presented. This guide is intended to serve as a foundational resource for researchers interested in this and related aliphatic amides.

Chemical Structure and IUPAC Name

The compound with the common name this compound has a straightforward structure derived from 3-methylbutanoic acid (also known as isovaleric acid) and ethylamine (B1201723). The ethyl group is attached to the nitrogen atom of the amide functional group.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₅NO

-

Canonical SMILES: CCNC(=O)CC(C)C

-

InChI Key: BOQSOBHPGBKUJL-UHFFFAOYSA-N

The chemical structure of this compound is as follows:

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is not widely available in the public domain. The following table summarizes computed physicochemical properties sourced from the PubChem database.

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 129.115364102 g/mol | PubChem |

| Monoisotopic Mass | 129.115364102 g/mol | PubChem |

| Topological Polar Surface Area | 29.1 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 88.9 | PubChem |

Experimental Protocols

Specific, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in scientific literature. However, a general and robust method for its synthesis can be extrapolated from standard organic chemistry procedures for forming secondary amides from a carboxylic acid and a primary amine. The following is a representative protocol.

General Synthesis of this compound from 3-Methylbutanoic Acid

This protocol involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by the amine. A common method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the amine.

Materials:

-

3-Methylbutanoic acid (isovaleric acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Ethylamine (as a solution in a suitable solvent like THF or as a gas)

-

Triethylamine (B128534) (Et₃N) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Activation of the Carboxylic Acid (Formation of the Acyl Chloride):

-

In a fume hood, dissolve 3-methylbutanoic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methylbutanoyl chloride.

-

-

Amide Formation:

-

Dissolve the crude 3-methylbutanoyl chloride in anhydrous DCM in a clean, dry flask equipped with a magnetic stirrer and cooled to 0 °C.

-

In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Slowly add the ethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

-

Signaling Pathways and Logical Relationships

There is no information available in peer-reviewed scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary relevance is likely as a synthetic intermediate or a component in chemical formulations.

The logical relationship in its synthesis is a straightforward multi-step chemical transformation. This workflow is depicted in the diagram below.

Caption: General experimental workflow for the synthesis of this compound.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol is a generalized representation and has not been optimized for this compound specifically. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

"N-ethyl-3-methylbutanamide" synthesis pathways and mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for N-ethyl-3-methylbutanamide, also known as N-ethylisovaleramide. The document details two core synthetic strategies: the acylation of ethylamine (B1201723) with an activated isovaleric acid derivative and the direct coupling of isovaleric acid with ethylamine using carbodiimide (B86325) reagents. This guide includes detailed experimental protocols, reaction mechanisms, and a comparative summary of quantitative data.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | 100868-92-6 |

| Appearance | Expected to be a colorless liquid or low-melting solid |

| Boiling Point | Not precisely reported, but estimated to be >200 °C |

| LogP (calculated) | 1.2 |

Synthesis Pathway 1: Nucleophilic Acyl Substitution via Acyl Chloride

This is a highly reliable and widely used method for amide bond formation. It involves the conversion of the parent carboxylic acid, isovaleric acid, into a more reactive acyl chloride, which then readily reacts with ethylamine.

Overall Reaction Scheme:

(CH₃)₂CHCH₂COOH + SOCl₂ → (CH₃)₂CHCH₂COCl + SO₂ + HCl (CH₃)₂CHCH₂COCl + 2 CH₃CH₂NH₂ → (CH₃)₂CHCH₂CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of isovaleroyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product. A second equivalent of ethylamine acts as a base to neutralize the hydrogen chloride byproduct.

Caption: Mechanism of amide formation from an acyl chloride.

Experimental Protocol

Part A: Synthesis of Isovaleroyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for SO₂ and HCl), add isovaleric acid (1.0 eq).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the isovaleric acid at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of gas ceases.

-

Purification: The excess thionyl chloride can be removed by distillation. The resulting isovaleroyl chloride is often used in the next step without further purification.

Part B: Synthesis of this compound

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylamine (2.2 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or diethyl ether. Cool the solution in an ice bath (0 °C).

-

Addition of Acyl Chloride: Add the crude isovaleroyl chloride (1.0 eq) dropwise to the stirred ethylamine solution, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up:

-

Wash the organic layer sequentially with dilute HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Pathway 2: Direct Amide Coupling with Carbodiimide Reagents

This method facilitates the direct formation of an amide bond from a carboxylic acid and an amine by using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[1] This approach avoids the need to prepare the acyl chloride separately.

Overall Reaction Scheme:

(CH₃)₂CHCH₂COOH + CH₃CH₂NH₂ + EDC → (CH₃)₂CHCH₂CONHCH₂CH₃ + EDU (byproduct)

Reaction Mechanism

The carboxylic acid (isovaleric acid) reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to nucleophilic attack by the amine (ethylamine), which leads to the formation of the amide and a urea (B33335) byproduct (EDU, 1-ethyl-3-(3-dimethylaminopropyl)urea), which is typically water-soluble and easily removed during work-up.[3] The addition of an auxiliary nucleophile like N-hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency and reduce side reactions by forming a more stable active ester intermediate.[3][4]

Caption: Mechanism of EDC-mediated amide bond formation.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask, add isovaleric acid (1.0 eq), ethylamine hydrochloride (1.1 eq), and N-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Solvent and Base: Dissolve the mixture in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reagents: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Then, add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both synthesis pathways, from reaction setup to the isolation of the purified product.

Caption: General experimental workflow for synthesis and purification.

Quantitative Data Summary

| Parameter | Pathway 1 (Acyl Chloride) | Pathway 2 (EDC Coupling) |

| Typical Yield | 80-95% | 70-90%[1] |

| Reaction Time | 2-4 hours | 12-18 hours |

| Reaction Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Reagent Cost | Generally lower | Higher |

| Byproducts | HCl (neutralized) | Water-soluble urea |

| Substrate Scope | Broad | Broad, good for sensitive substrates |

Conclusion

Both the acyl chloride method and the direct carbodiimide coupling are effective for the synthesis of this compound. The choice of pathway may depend on factors such as the availability of starting materials, the scale of the reaction, the sensitivity of other functional groups in the molecule, and cost considerations. The acyl chloride route is often faster and more economical for simple substrates, while the EDC coupling method offers milder conditions that are advantageous for more complex or sensitive molecules. Both methods, when followed by standard purification techniques, can be expected to provide the target amide in high purity and good yield.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

"N-ethyl-3-methylbutanamide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-methylbutanamide is a chemical compound with the molecular formula C7H15NO. This technical guide provides a summary of its known properties, a plausible synthesis protocol, and other relevant information for research and development purposes. It is important to note that publicly available information on this specific compound is limited, and this document reflects the current state of knowledge.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 100868-92-6 | PubChem[1] |

| Molecular Formula | C7H15NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | 1.2 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a standard synthesis can be proposed based on the reaction of 3-methylbutanoyl chloride with ethylamine (B1201723). This method is a common and effective way to form amide bonds.

Proposed Synthesis of this compound

Materials:

-

3-methylbutanoyl chloride

-

Ethylamine

-

A suitable aprotic solvent (e.g., dichloromethane, diethyl ether)

-

A base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

Dissolve ethylamine in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of 3-methylbutanoyl chloride in the same solvent to the cooled ethylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation or column chromatography if necessary.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, involving reaction, workup, and purification steps.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of published scientific literature detailing the biological activity or the mechanism of action of this compound. Therefore, no signaling pathways involving this compound can be described at this time. Further research is required to determine its pharmacological profile and potential interactions with biological systems.

Conclusion

This compound is a simple amide for which basic chemical information is available. However, a comprehensive understanding of its properties, particularly its biological effects, is lacking. The proposed synthesis protocol provides a starting point for researchers interested in preparing this compound for further study. Future investigations are needed to elucidate its potential applications in drug development or other scientific fields.

References

N-Ethyl-3-Methylbutanamide: A Technical Review of a Structurally Simple N-Alkylamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-methylbutanamide is a small, synthetically accessible N-alkylamide. While specific research on this particular molecule is limited in publicly available literature, the broader class of N-alkylamides has garnered significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, drawing parallels from closely related compounds to infer potential synthetic routes and biological significance. This document adheres to a structured format, presenting data in tabular form, outlining a putative experimental protocol for its synthesis, and employing Graphviz diagrams to illustrate conceptual workflows, thereby providing a foundational resource for researchers interested in exploring this and other novel N-alkylamides.

Introduction and Historical Context

The history of N-alkylamides is deeply rooted in natural product chemistry. For centuries, plants containing N-alkylamides have been used in traditional medicine for their analgesic, anti-inflammatory, and insecticidal properties.[1][2] Compounds like the pungent alkamides from Echinacea and Spilanthes species are well-known examples that have been extensively studied for their immunomodulatory and sensory effects.[1][3]

The development of synthetic N-alkylamides has been driven by the desire to create novel compounds with tailored pharmacological profiles. The structural simplicity of molecules like this compound makes them attractive targets for medicinal chemistry campaigns. While the specific historical context of this compound's first synthesis is not well-documented in peer-reviewed journals, its structural components—ethylamine (B1201723) and 3-methylbutanoic acid (isovaleric acid)—are common and readily available chemical building blocks. It is likely that this compound has been synthesized in various research settings, though detailed reports of its properties and applications remain scarce.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from computational predictions in chemical databases such as PubChem.[4] These properties provide a useful starting point for experimental design.

| Property | Value (Computed) | Data Source |

| Molecular Formula | C₇H₁₅NO | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Weight | 129.20 g/mol | PubChem[4] |

| XLogP3 | 1.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

| Exact Mass | 129.115364102 Da | PubChem[4] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[4] |

| Heavy Atom Count | 9 | PubChem[4] |

| Complexity | 88.9 | PubChem[4] |

Proposed Synthesis and Experimental Protocol

Synthesis of this compound from 3-Methylbutanoyl Chloride

Materials:

-

3-Methylbutanoyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or water)

-

Anhydrous diethyl ether or dichloromethane

-

Aqueous sodium bicarbonate solution (saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in the chosen solvent and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of 3-methylbutanoyl chloride in an anhydrous solvent (e.g., diethyl ether) to the cooled ethylamine solution via the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity.

Potential Biological Activities and Signaling Pathways

Given the lack of specific biological data for this compound, its potential activities can be inferred from the broader class of N-alkylamides. Many N-alkylamides are known to interact with cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and other components of the endocannabinoid system.[1][3] These interactions are responsible for their immunomodulatory, analgesic, and anti-inflammatory effects.

It is plausible that this compound could exhibit similar activities. A logical first step in its biological evaluation would be to screen it against a panel of receptors and enzymes associated with inflammation and pain signaling.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Hypothetical Biological Screening Cascade

This diagram outlines a potential screening cascade to evaluate the biological activity of a novel N-alkylamide like this compound.

Caption: A hypothetical screening cascade for evaluating the biological activity of this compound.

Conclusion

This compound represents a simple yet understudied member of the N-alkylamide family. While direct experimental data is sparse, its structural relationship to a class of compounds with known biological activities suggests that it may hold potential for further investigation. The proposed synthetic route is straightforward, and the hypothetical screening cascade provides a clear path for its biological evaluation. This guide serves as a foundational document to stimulate and support future research into the properties and applications of this compound and other novel N-alkylamides.

References

- 1. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Alkylamides from Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H15NO | CID 528605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethylbutanamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Organoleptic Properties and Sensory Profile of N-ethyl-3-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-methylbutanamide, an alkylamide, is a compound of interest for its potential sensory properties, particularly as a cooling agent. While specific quantitative sensory data for this compound is not extensively available in publicly accessible literature, this guide synthesizes information on closely related compounds and outlines the established experimental protocols for determining its comprehensive organoleptic profile. This document provides a framework for researchers to understand and evaluate the sensory characteristics of this compound, including its taste, odor, and trigeminal effects, which are critical for its application in pharmaceutical and consumer product development.

Introduction

This compound, also known as N-ethyl-isovaleramide, belongs to the class of alkylamides, a group of compounds known for their diverse sensory effects. These effects are primarily mediated through the interaction with trigeminal nerve receptors, which are responsible for sensations like cooling, tingling, and pungency. The structure of this compound, featuring an ethyl group attached to a nitrogen and a branched acyl chain, suggests its potential to elicit a cooling sensation, similar to other well-characterized cooling agents. Understanding its detailed sensory profile is crucial for its potential application as a sensory excipient in drug formulations to improve palatability, as a flavoring agent in food and beverage products, or as an active ingredient in topical preparations.

Predicted Organoleptic Properties and Sensory Profile

Based on the chemical structure of this compound and the known sensory attributes of similar N-alkyl amides, a predicted sensory profile can be outlined. It is important to note that these are projections and require experimental validation.

Table 1: Predicted Sensory Profile of this compound

| Sensory Attribute | Predicted Descriptor | Predicted Intensity | Notes |

| Odor | Faint, slightly waxy, or fatty | Low | May possess subtle chemical or fruity undertones. |

| Taste | Cooling, slightly bitter | Moderate to High (Cooling) | The cooling sensation is expected to be the primary taste attribute. A slight bitterness may be present, which is common in amides. |

| Flavor | Neutral to slightly chemical | Low | Unlikely to contribute significant characteristic flavor beyond the cooling sensation. |

| Mouthfeel | Cooling, potentially tingling | Moderate to High | The primary trigeminal sensation is anticipated to be cooling. A tingling or numbing sensation might also be perceived at higher concentrations. |

| Aftertaste | Lingering coolness | Moderate | The cooling effect is expected to have a noticeable persistence. |

Key Signaling Pathways for Trigeminal Sensation

The cooling sensation elicited by compounds like this compound is primarily mediated by the activation of specific transient receptor potential (TRP) channels in sensory neurons.

Caption: Signaling pathway for cooling sensation initiated by this compound.

Experimental Protocols for Sensory Evaluation

A comprehensive evaluation of the organoleptic properties of this compound requires a series of standardized sensory tests.

Quantitative Descriptive Analysis (QDA)

QDA is a robust method to develop a complete sensory profile of a substance.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is screened for sensory acuity and trained to identify and quantify different taste, odor, and mouthfeel attributes.

-

Lexicon Development: The panel collaboratively develops a set of descriptive terms (lexicon) to characterize the sensory properties of this compound and reference compounds (e.g., menthol, WS-3).

-

Sample Preparation: Solutions of this compound at various concentrations in a neutral carrier (e.g., water, propylene (B89431) glycol) are prepared.

-

Evaluation: Panelists individually rate the intensity of each attribute on an unstructured line scale (e.g., 0-100).

-

Data Analysis: The data is statistically analyzed using Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to generate a sensory map.

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Threshold Determination

Determining the detection and recognition thresholds is essential for understanding the potency of the sensory effects.

Methodology:

-

ASTM E679 - Ascending Forced-Choice (3-AFC) Method:

-

A series of concentrations of this compound is prepared.

-

Panelists are presented with three samples, two of which are blanks (solvent) and one contains the test compound.

-

They are asked to identify the "odd" sample.

-

The concentration at which a statistically significant number of panelists can correctly identify the sample is the detection threshold. The concentration at which they can describe the sensation (e.g., "cooling") is the recognition threshold.

-

Time-Intensity (TI) Analysis

TI analysis measures the intensity of a specific sensory attribute over time.

Methodology:

-

Panelists are given a sample of this compound.

-

They continuously rate the intensity of the cooling sensation on a computerized system that records the rating over a set period (e.g., 5-10 minutes).

-

The resulting curve provides information on the onset, maximum intensity, and duration of the cooling effect.

Data Presentation: A Template for Quantitative Sensory Data

The following tables provide a template for how quantitative sensory data for this compound should be structured for clear comparison.

Table 2: Example Quantitative Descriptive Analysis (QDA) Data

| Attribute | This compound (0.5%) | L-Menthol (0.1%) | WS-3 (0.2%) |

| Cooling Intensity | 65 | 70 | 80 |

| Bitterness | 15 | 10 | 5 |

| Chemical Flavor | 5 | 2 | 1 |

| Tingling Sensation | 10 | 5 | 5 |

| Duration of Cooling | 7 (minutes) | 5 (minutes) | 10 (minutes) |

| Note: Data presented is hypothetical and for illustrative purposes only. |

Table 3: Example Threshold Data

| Threshold Type | Concentration (ppm in water) |

| Detection Threshold (Cooling) | 2 |

| Recognition Threshold (Cooling) | 5 |

| Note: Data presented is hypothetical and for illustrative purposes only. |

Conclusion

Potential Biological Activity of N-ethyl-3-methylbutanamide: A Technical Guide for Researchers

Abstract

N-ethyl-3-methylbutanamide, a simple aliphatic amide, has been investigated for its biological activity, with the most notable potential application being in the field of insect repellents. This technical guide provides a comprehensive overview of the existing research on the biological effects of this compound, with a focus on its activity against mosquitoes. It is intended for researchers, scientists, and professionals in drug development and chemical biology who are interested in the potential applications of this and related compounds. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the research workflow.

Introduction

This compound, also known as N-ethylisovaleramide, is a carboxamide with the chemical formula C7H15NO.[1] While its broader pharmacological profile remains largely unexplored in public literature, research into the biological activities of structurally related carboxamides has revealed a potential for this class of compounds to act as insect repellents. This guide focuses on the documented repellent properties of this compound against the yellow fever mosquito, Aedes aegypti.

Potential Biological Activity: Insect Repellency

Research has identified several N-alkyl carboxamides as having significant insect repellent properties. These compounds are of interest as potential alternatives to existing repellents like DEET (N,N-diethyl-m-toluamide).

Quantitative Data on Repellent Activity

The primary measure of repellent efficacy in the cited studies is the Minimum Effective Dosage (MED), which represents the lowest concentration of a compound required to prevent mosquito bites. The following table summarizes the available quantitative data for this compound and related compounds for comparison.

| Compound | MED (µmol/cm²) | Reference |

| This compound | 0.117 ± 0.017 | [2] |

| N,N-diethyl-3-methylbenzamide (DEET) | 0.047 | [2] |

| Hexahydro-1-(l-oxohexyl)-1H-azepine | 0.033 | [2] |

| (E)-N-cyclohexyl-N-ethyl-2-hexenamide | Not Reported | [2] |

| N-cyclohexyl-N-ethyl-3-methylbutanamide | 0.172 | [3] |

| N-butyl-N-methyl-hexanamide | 0.117 | [3] |

| N-butyl-N-ethylhexanamide | 0.156 | [3] |

| N,N-diallylhexanamide | 0.195 | [3] |

| N-butyl-N-ethyl-2-methylpentanamide | 0.104 | [3] |

Experimental Protocols

The following is a detailed methodology for the in vivo mosquito repellency bioassay used to determine the Minimum Effective Dosage (MED) of this compound and related carboxamides.[2]

K&D Module for Mosquito Repellency Bioassay

The K&D module is a high-throughput system for evaluating topical repellents. It consists of multiple cells, each with a 3.5 cm diameter well covered with a cloth treated with the test compound.

3.1.1. Preparation of Test Solutions:

-

Candidate compounds are dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) to create a stock solution of a specific concentration.

-

Serial dilutions are prepared from the stock solution to obtain a range of dosages to be tested.

3.1.2. Treatment of Cloth:

-

A piece of cloth (e.g., muslin) is treated with a specific volume of the test solution to achieve the desired dosage in µmol/cm².

-

The solvent is allowed to evaporate completely before the cloth is used in the bioassay.

3.1.3. Mosquito Preparation:

-

Adult female Aedes aegypti mosquitoes, 5-12 days post-emergence, are used for the bioassay.

-

The mosquitoes are starved for approximately 24 hours before the experiment to ensure they are actively seeking a blood meal.

-

A specific number of mosquitoes (e.g., 200) are placed in each test cage.

3.1.4. Bioassay Procedure:

-

The treated cloth is placed over the well of the K&D module.

-

The module is then placed on top of the mosquito cage.

-

The number of mosquitoes biting the cloth within a specific time frame (e.g., 2 minutes) is recorded.

-

The Minimum Effective Dosage (MED) is defined as the lowest dosage at which no more than one bite is received.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the K&D module bioassay for determining the MED of potential insect repellents.

Other Potential Biological Activities

While the most substantiated biological activity for this compound is insect repellency, it is important to note its appearance in patent literature as a substructure within larger, more complex molecules. These patents suggest potential, though unconfirmed, roles in:

-

Antiviral Compounds: this compound is mentioned as a component of a larger molecule in a patent for antiviral compounds, specifically targeting the Hepatitis C Virus (HCV).[4] The specific contribution of the this compound moiety to the overall activity of the larger compound is not detailed.

-

PCSK9 Modulation: A patent for small organic compounds that modulate the activity of PCSK9 (Proprotein convertase subtilisin/kexin type 9), a protein involved in cholesterol regulation, includes a molecule containing the this compound structure.[5] Again, the specific role of this substructure is not explicitly defined.

It is crucial to emphasize that these are indirect associations, and further research is required to determine if this compound itself possesses any intrinsic antiviral or PCSK9-modulating activity.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound exhibits promising insect repellent properties, particularly against Aedes aegypti mosquitoes. The provided quantitative data and experimental protocols offer a solid foundation for further research in this area. Future investigations could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize repellent activity.

-

Mechanism of Action: Investigating the olfactory or other sensory pathways through which this compound exerts its repellent effect on insects.

-

Broad-Spectrum Efficacy: Testing the repellent activity against a wider range of arthropods, including other mosquito species, ticks, and flies.

-

Toxicological and Safety Profiling: Conducting comprehensive studies to assess the safety of this compound for topical application on humans.

-

Exploration of Other Biological Activities: Investigating the potential antiviral and PCSK9-modulating properties hinted at in patent literature through direct in vitro and in vivo assays.

References

- 1. This compound | C7H15NO | CID 528605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2013030750A1 - Antiviral compounds - Google Patents [patents.google.com]

- 5. US10821106B2 - Composition and methods of use of novel phenylalanine small organic compounds to directly modulate PCSK9 protein activity - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of N-ethyl-3-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-ethyl-3-methylbutanamide (also known as N-ethylisovaleramide). Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines established methodologies for its determination, provides qualitative solubility predictions based on related compounds, and details a general synthesis workflow. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are considering the use of this compound in their work.

Introduction

This compound is a carboxamide compound with potential applications in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is a critical parameter for its synthesis, purification, formulation, and in vitro/in vivo testing. This guide addresses the current knowledge gap regarding the solubility of this compound and provides the necessary protocols for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties, sourced from the PubChem database, offer initial insights into the molecule's behavior.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Solubility Profile

Quantitative Solubility Data

As of the date of this publication, specific quantitative experimental data on the solubility of this compound in various solvents is not available in peer-reviewed literature or public chemical databases.

Qualitative Solubility Estimation

In the absence of direct data, the solubility of this compound can be qualitatively estimated by examining the solubility of structurally similar compounds. Isovaleramide (B1672630), the parent amide of this compound (lacking the N-ethyl group), provides a useful reference point. The solubility of isovaleramide is presented in Table 2.

Table 2: Solubility of Isovaleramide

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥3.8 mg/mL | RayBiotech |

| Ethanol | 20.0 mg/mL (197.73 mM) | ChemicalBook |

| Water | 20.0 mg/mL (197.73 mM) | ChemicalBook |

Based on these data and the structural features of this compound (the presence of an ethyl group which increases lipophilicity), a general qualitative solubility profile can be inferred, as shown in Table 3.

Table 3: Estimated Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Estimated Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | Likely Soluble | The amide group can interact with these solvents. |

| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble to Soluble | The ethyl group may slightly reduce solubility in highly polar protic solvents compared to isovaleramide. |

| Non-polar | Hexane, Toluene | Likely Sparingly Soluble | The presence of the polar amide group will limit solubility in non-polar solvents. |

It is crucial to emphasize that these are estimations. Experimental verification is essential for any research or development application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, as outlined in OECD Guideline 105.[2][3][4] This protocol provides a robust framework for obtaining reliable solubility data.

Principle

A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (pure substance)

-

Solvents of interest (e.g., water, ethanol, DMSO, acetone)

-

Mechanical shaker or agitator with temperature control[5]

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure

-

Preparation of the Test System: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a mechanical shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., sampling at 24, 48, and 72 hours).[5]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a sample from the clear supernatant. To avoid including any solid particles, it is advisable to filter the sample through a syringe filter that is compatible with the solvent.

-

Analysis: Quantify the concentration of this compound in the filtered sample using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

Data Reporting: Express the solubility in units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

General Synthesis Workflow for N-Alkyl Amides

A common method for the synthesis of N-alkyl amides like this compound involves the reaction of an acyl chloride with an amine. A generalized workflow for this synthesis and subsequent purification is depicted below.

Caption: General experimental workflow for the synthesis and purification of N-alkyl amides.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

References

"N-ethyl-3-methylbutanamide" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-methylbutanamide, also known as N-ethylisovaleramide, is a secondary amide with potential applications in various fields of chemical and pharmaceutical research. Its structural features, comprising a branched alkyl chain and a secondary amide group, make it a subject of interest for studies in medicinal chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential, though currently undocumented, role in biological systems.

Chemical and Physical Characteristics

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-ethylisovaleramide | |

| CAS Number | 100868-92-6 | PubChem[1] |

| PubChem CID | 528605 | PubChem[1] |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| SMILES | CCNC(=O)CC(C)C | PubChem[1] |

| InChIKey | BOQSOBHPGBKUJL-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 129.115364102 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Note: The physical properties listed above are computationally derived and should be used as estimates pending experimental verification.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available scientific literature. However, a standard and reliable method for the synthesis of secondary amides is the reaction of an acyl chloride with a primary amine. This approach can be adapted for the synthesis of this compound.

Synthesis of this compound via Nucleophilic Acyl Substitution

This protocol describes the synthesis of this compound from 3-methylbutanoyl chloride and ethylamine (B1201723). The reaction proceeds through a nucleophilic addition-elimination mechanism.

Reaction Scheme:

Materials:

-

3-Methylbutanoyl chloride (isovaleroyl chloride)

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)

-

Anhydrous diethyl ether or dichloromethane (B109758) (as a reaction solvent)

-

A tertiary amine base (e.g., triethylamine) (optional, to scavenge HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-methylbutanoyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred ethylamine solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess ethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization:

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Biological Significance and Future Research Directions

While no specific biological activities or signaling pathway involvements have been reported for this compound, the amide functional group is a cornerstone of many biologically active molecules, including a significant portion of marketed drugs. The structural similarity of this compound to other bioactive amides suggests that it could be a valuable scaffold for medicinal chemistry exploration.

Amides are known to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets such as enzymes and receptors. The branched isovaleroyl group may also contribute to specific hydrophobic interactions within a binding pocket.

Future research on this compound could focus on:

-

Biological Screening: Evaluating the compound against a diverse range of biological targets, including enzymes, receptors (such as G-protein coupled receptors), and ion channels.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications affect biological activity.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

Given the prevalence of the amide motif in pharmaceuticals, this compound represents an unexplored area of chemical space with the potential for the discovery of novel therapeutic agents.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Nucleophilic Acyl Substitution Mechanism

The diagram below outlines the key steps in the nucleophilic acyl substitution reaction for the formation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-ethyl-3-methylbutanamide and its related amide derivatives. It covers their chemical and physical properties, detailed synthesis protocols, and explores their potential biological activities, including insect repellency and enzyme inhibition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, pharmacology, and drug development, offering insights into the synthesis, characterization, and potential applications of this class of compounds.

Introduction

Amides are a fundamental class of organic compounds with wideranging applications in chemistry and biology. This compound, a simple branched-chain amide, and its derivatives are of growing interest due to their diverse physicochemical and biological properties. This guide aims to consolidate the current knowledge on these compounds, providing a detailed technical resource for further research and development.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for understanding their behavior in various systems. These properties, including molecular weight, formula, and calculated descriptors, are summarized in the tables below.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | 100868-92-6 |

| SMILES | CCNC(=O)CC(C)C |

| InChI | InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |

| InChIKey | BOQSOBHPGBKUJL-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Selected Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N-butyl-N-ethyl-3-methylbutanamide | C11H23NO | 185.31 |

| N-(2-aminoethyl)-N-ethyl-3-methylbutanamide | C9H20N2O | 172.27 |

| N-ethyl-3-methyl-N-propylbutanamide | C10H21NO | 171.28 |

| N-ethyl-2,3-dimethylbutanamide | C8H17NO | 143.23 |

| N-ethyl-2-methylbutanamide | C7H15NO | 129.20 |

| 2-ethyl-3-methylbutanamide | C7H15NO | 129.20 |

| N,N-diethyl-2-hydroxy-3-methylbutanamide | C9H19NO2 | Not Available |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various standard amide formation reactions. The most common methods involve the reaction of an amine with a carboxylic acid or an acyl chloride.

General Synthesis Workflow

A general workflow for the synthesis and purification of N-alkyl amides is depicted below. This typically involves the reaction of the starting materials, followed by an aqueous workup to remove impurities and finally purification of the crude product.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis of this compound from Isovaleryl Chloride

This protocol is adapted from general methods for the synthesis of amides from acyl chlorides.

Materials:

-

Isovaleryl chloride

-

Ethylamine (B1201723) (2 equivalents)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2 equivalents) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add isovaleryl chloride (1 equivalent) dropwise to the stirred ethylamine solution. A white precipitate of ethylammonium (B1618946) chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess ethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to yield the pure amide.

Biological Activity and Potential Applications

Insect Repellency

A study on various carboxamides has identified them as potential mosquito repellents.[2] The methodology used in these studies provides a framework for evaluating the repellent activity of this compound and its derivatives against insects like Aedes aegypti.

Experimental Protocol: Mosquito Repellency Assay [2]

This protocol describes a cloth patch assay to evaluate the duration of repellency.

Materials:

-

Test compound (e.g., this compound) solution in a suitable solvent

-

Cloth patches (e.g., cotton)

-

Plastic sleeves with a window

-

Mosquito cage containing adult female Aedes aegypti

-

Human volunteer

Procedure:

-

Apply a specific dosage of the test compound solution to a cloth patch and allow it to dry.

-

Affix a plastic sleeve with a window onto the arm of a human volunteer.

-

Place the treated cloth patch over the window on the sleeve.

-

Insert the arm with the sleeve and treated patch into a cage of adult female mosquitoes for a defined period (e.g., 1 minute).

-

Observe and record the number of mosquitoes biting through the cloth.

-

Repeat the test at different time intervals to determine the duration of complete protection (no bites).

-

A minimum effective dosage (MED) can be determined by testing a range of concentrations.

Caption: Workflow for the mosquito repellency assay.

Enzyme Inhibition

Research on isovaleramide (B1672630), a structurally related primary amide, has shown that it can inhibit alcohol dehydrogenase (ADH) activity.[3] This suggests that this compound and its derivatives could also be investigated as potential enzyme inhibitors.

Potential Signaling Pathway Involvement:

The inhibition of ADH by isovaleramide suggests a potential mechanism for mitigating toxicity from substances like ethylene (B1197577) glycol.[3] In this proposed pathway, the inhibitor would block the metabolic conversion of the toxicant to its more harmful metabolites.

Caption: Proposed metabolic pathway of ethylene glycol and the potential inhibitory action of this compound.

Other Potential Biological Activities

Studies on various N-alkylamides have revealed a broad spectrum of biological activities, including:

-

Antiproliferative Activity: Certain N-alkyl propanamides have shown activity against various cancer cell lines.[4]

-

Anticonvulsant Activity: N-substituted alkyl groups in some amide structures have been shown to play a role in their anticonvulsant properties.[5]

-

TNF-alpha Inhibition: N-alkyl analogs of thalidomide (B1683933) have demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNF-alpha).[6]

Conclusion

This compound and its related amide compounds represent a versatile class of molecules with potential applications in various fields, from agriculture (as insect repellents) to medicine (as enzyme inhibitors and other therapeutic agents). This guide has provided a foundational overview of their properties, synthesis, and potential biological activities. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these compounds, which could lead to the development of novel and effective products. The detailed experimental protocols provided herein offer a starting point for researchers to explore this promising area of chemical and pharmacological science.

References

- 1. This compound | C7H15NO | CID 528605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Isovaleramide attenuates ethylene glycol poisoning-induced acute kidney injury and reduces mortality by inhibiting alcohol dehydrogenase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of N-substituted alkyl groups on anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of N-ethyl-3-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory-scale protocols for the synthesis of N-ethyl-3-methylbutanamide, a valuable amide for research and development in various fields. Two robust and widely applicable synthetic methods are presented: the acylation of ethylamine (B1201723) using 3-methylbutanoyl chloride and the direct coupling of 3-methylbutanoic acid with ethylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. These protocols include comprehensive experimental procedures, tabulated quantitative data for easy reference, and visual workflows to ensure clarity and reproducibility.

Introduction

This compound, also known as N-ethylisovaleramide, is a secondary amide with potential applications in medicinal chemistry and as a building block in organic synthesis. The efficient and reliable synthesis of such amides is a frequent requirement in the laboratory. This application note details two common and effective methods for its preparation on a laboratory scale. The first method involves the reaction of a reactive acyl chloride with an amine, a rapid and often high-yielding approach. The second method employs a peptide coupling reagent, EDC, to facilitate the amide bond formation directly from a carboxylic acid and an amine under mild conditions, which is suitable for more sensitive substrates.

Method 1: Synthesis via Acyl Chloride

This protocol describes the synthesis of this compound from 3-methylbutanoyl chloride and ethylamine. This method is advantageous due to the high reactivity of the acyl chloride, leading to a generally fast and high-yielding reaction.

Experimental Protocol

Materials and Equipment:

-

3-methylbutanoyl chloride

-

Ethylamine (as a solution, e.g., 70% in water or 2 M in THF)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add a solution of 3-methylbutanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 3-methylbutanoyl chloride | 1.0 eq |

| Ethylamine | 1.0 eq |

| Triethylamine | 1.2 eq |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Expected Yield | 85 - 95% |

| Purity (Post-C.C.) | >95% |

| Product Molecular Weight | 129.20 g/mol [1] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the acyl chloride method.

Method 2: Synthesis via EDC Coupling

This protocol outlines the synthesis of this compound by direct coupling of 3-methylbutanoic acid and ethylamine using EDC as a coupling agent. This method is ideal for avoiding the use of highly reactive acyl chlorides and proceeds under mild conditions.

Experimental Protocol

Materials and Equipment:

-

3-methylbutanoic acid

-

Ethylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional, but recommended)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-methylbutanoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine and Base: Add ethylamine hydrochloride (1.0 eq) followed by the dropwise addition of triethylamine (2.2 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 3-methylbutanoic acid | 1.0 eq |

| Ethylamine hydrochloride | 1.0 eq |

| EDC | 1.2 eq |

| HOBt | 1.2 eq |

| Triethylamine | 2.2 eq |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Yield | 70 - 90%[2] |

| Purity (Post-C.C.) | >95% |

| Product Molecular Weight | 129.20 g/mol [1] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the EDC coupling method.

Product Characterization (Predicted)

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.4-5.8 (br s, 1H, NH), 3.25 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.08 (d, J = 6.8 Hz, 2H, COCH₂), 2.15-2.05 (m, 1H, CH(CH₃)₂), 1.14 (t, J = 7.2 Hz, 3H, NCH₂CH₃), 0.95 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.0 (C=O), 45.0 (COCH₂), 34.5 (NCH₂CH₃), 26.0 (CH(CH₃)₂), 22.5 (CH(CH₃)₂), 15.0 (NCH₂CH₃) |

| Mass Spec (ESI) | m/z = 130.12 [M+H]⁺, 152.10 [M+Na]⁺ |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

3-methylbutanoyl chloride is corrosive and lachrymatory. Handle with care.

-

EDC is a skin and respiratory irritant. Avoid inhalation and contact with skin.

-

Amines are corrosive and have strong odors. Handle with care.

-

Dichloromethane is a suspected carcinogen. Use appropriate containment measures.

-

Follow all standard laboratory safety procedures.

Conclusion

The two protocols described provide reliable and efficient methods for the laboratory-scale synthesis of this compound. The choice of method will depend on the availability of starting materials and the specific requirements of the research. The acyl chloride method is generally faster and higher yielding, while the EDC coupling method offers milder reaction conditions. Both protocols, when followed with care, will provide the desired product in good yield and high purity.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "N-ethyl-3-methylbutanamide"

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-3-methylbutanamide is a volatile organic compound with potential applications in the flavor and fragrance industry. Its characteristic aroma profile, which can contribute to creamy, nutty, or fruity notes, makes it a target for analysis in food products and consumer goods. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds in complex matrices. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

The methodologies described herein are applicable for quality control in food production, research and development of new flavor formulations, and monitoring of its presence in various consumer products. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, as it compensates for variations during sample preparation and analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 100868-92-6 | |

| Kovats Retention Index | 1103 (Standard non-polar column) |